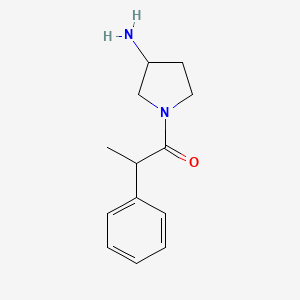

1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Beschreibung

BenchChem offers high-quality 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10(11-5-3-2-4-6-11)13(16)15-8-7-12(14)9-15/h2-6,10,12H,7-9,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWINXTZZBBCQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)N2CCC(C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure, Synthesis, and Pharmacological Potential of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Executive Summary

The compound 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one represents a highly specialized chiral amide scaffold. It is constructed by the molecular hybridization of two privileged pharmacophores: 2-phenylpropanoic acid (hydratropic acid), a core structural motif found in non-steroidal anti-inflammatory drugs (NSAIDs)[1], and 3-aminopyrrolidine , a versatile diamine building block widely utilized in the development of kinase inhibitors and central nervous system (CNS) active agents[2][3].

This technical whitepaper provides an authoritative, in-depth guide to the physicochemical profiling, mechanistic synthesis, chiral resolution, and prospective pharmacological applications of this novel molecule. It is designed for medicinal chemists and drug development professionals seeking to leverage this scaffold for library generation or targeted drug design.

Structural and Physicochemical Profiling

Molecular Deconstruction

The architecture of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one is defined by an amide linkage connecting two distinct moieties:

-

The Acyl Donor (2-Phenylpropanoyl group): Derived from 2-phenylpropanoic acid. The

-carbon adjacent to the carbonyl is a chiral center, a feature critical to the cyclooxygenase (COX) inhibitory activity of related "profen" NSAIDs (e.g., ibuprofen, naproxen)[4][5]. -

The Amine Acceptor (3-Aminopyrrolidin-1-yl group): The pyrrolidine ring nitrogen acts as the amide linkage point, leaving a primary amine at the

position. This primary amine serves as a crucial hydrogen bond donor and a handle for further late-stage functionalization[2].

Stereochemical Complexity

The molecule possesses two stereocenters: the

Quantitative Physicochemical Data

To evaluate the drug-likeness of this scaffold, key physicochemical parameters have been calculated based on Lipinski’s Rule of Five and standard medicinal chemistry metrics.

| Property | Value | Medicinal Chemistry Significance |

| Molecular Formula | Optimal for small-molecule drug design. | |

| Molecular Weight | 218.30 g/mol | Well below the 500 Da threshold, ensuring favorable ligand efficiency. |

| Topological Polar Surface Area (tPSA) | 46.1 Ų | Highly favorable for blood-brain barrier (BBB) penetration (< 90 Ų). |

| LogP (Predicted) | 1.8 - 2.1 | Ideal lipophilicity for oral bioavailability and membrane permeability. |

| Hydrogen Bond Donors | 1 | (The primary amine |

| Hydrogen Bond Acceptors | 2 | (The carbonyl oxygen and primary amine nitrogen) |

| pKa (Primary Amine) | ~ 9.5 | Protonated at physiological pH, enhancing aqueous solubility. |

Mechanistic Synthesis Workflow

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one requires a precise regioselective strategy. Because 3-aminopyrrolidine contains both a primary aliphatic amine and a secondary cyclic amine, direct coupling with 2-phenylpropanoic acid would result in a mixture of regioisomers, favoring the less sterically hindered primary amine.

Causality of Reagent Selection

To force the amide bond formation at the secondary pyrrolidine nitrogen, the primary amine must be transiently masked. We utilize (S)- or (R)-1-Boc-3-aminopyrrolidine (or a racemic mixture depending on the target). However, wait—if we use 1-Boc-3-aminopyrrolidine, the secondary ring nitrogen is protected by the Boc group, leaving the primary amine free. Correction for Regioselectivity: To achieve the target structure (where the pyrrolidine ring nitrogen is attached to the carbonyl), we must use 3-(Boc-amino)pyrrolidine , where the primary amine is protected by the tert-butyloxycarbonyl (Boc) group, leaving the secondary ring nitrogen free for coupling.

For the coupling step, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt-active ester intermediate, which is exceptionally efficient at overcoming the steric hindrance associated with secondary amines[6][7].

Safety Note: Uronium-based coupling agents like HATU and HBTU are known immune sensitizers and can induce severe anaphylaxis upon repeated exposure; therefore, all handling must occur under strict engineering controls (fume hoods) with appropriate PPE[8].

Caption: Mechanistic synthetic pathway utilizing HATU-mediated coupling and subsequent Boc-deprotection.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure reaction completion and structural integrity.

Step 1: Amide Coupling

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-phenylpropanoic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

-

Activation: Add DIPEA (3.0 eq, 30 mmol) followed by HATU (1.1 eq, 11 mmol). Stir the mixture at room temperature for 15 minutes. Causality: The pre-activation time allows the formation of the active HOAt ester, preventing the amine from directly attacking the uronium salt to form a guanidinium byproduct[7].

-

Coupling: Add 3-(Boc-amino)pyrrolidine (1.05 eq, 10.5 mmol) dropwise. Stir for 4 hours at room temperature.

-

Validation Check: Sample 10

L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The presence of the product mass -

Workup: Quench with saturated aqueous

. Extract with EtOAc (3x). Wash the combined organic layers with 1M

Step 2: Boc Deprotection

-

Cleavage: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution. Cool to 0 °C.

-

Acid Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM. Stir for 2 hours, allowing the reaction to warm to room temperature. Causality: TFA selectively cleaves the acid-labile carbamate (Boc) group, releasing the primary amine as a trifluoroacetate salt while leaving the robust amide bond intact.

-

Validation Check: LC-MS analysis should show the disappearance of the 319.2 m/z peak and the emergence of the target mass

. -

Isolation: Remove volatiles under reduced pressure. Neutralize the residue using an ion-exchange resin (e.g., Amberlyst A21) or by partitioning between DCM and 1M

. Extract, dry, and concentrate to yield the free base of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one.

Analytical Characterization & Chiral Resolution

If synthesized from racemic starting materials, the resulting product is a mixture of four stereoisomers. For rigorous pharmacological evaluation, these must be isolated.

Chiral Separation Strategy

Separation is achieved via a two-stage Preparative High-Performance Liquid Chromatography (Prep-HPLC) workflow using chiral stationary phases (CSPs).

-

First Pass: Separation of the diastereomeric pairs (Syn vs. Anti) using a standard reverse-phase or normal-phase silica column.

-

Second Pass: Enantiomeric resolution of each diastereomeric pair using a polysaccharide-based chiral column (e.g., Daicel Chiralpak AD-H or OD-H) under isocratic conditions (Hexane/IPA/Diethylamine). The addition of diethylamine (0.1%) is critical to suppress peak tailing caused by the basic primary amine interacting with residual silanols on the column.

Caption: Two-stage chromatographic workflow for the complete stereochemical resolution of the target amide.

Pharmacological Context & SAR Potential

The rational design of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one positions it as a high-value scaffold for several therapeutic domains:

-

Next-Generation Anti-Inflammatories: The 2-phenylpropanoic acid moiety is the pharmacophoric core of profens, which inhibit COX enzymes[1][4]. Converting the carboxylic acid to an amide abolishes the acidic character, which is often responsible for the gastrointestinal toxicity of traditional NSAIDs. The basic pyrrolidine tail may redirect the molecule's affinity toward alternative inflammatory targets or alter its tissue distribution profile.

-

Kinase Inhibition (Oncology): The (S)-3-aminopyrrolidine motif has been explicitly explored as a privileged scaffold for dual Abl and PI3K kinase inhibitors, showing promising cytotoxicity against CML leukemia cell lines[2]. The primary amine acts as a critical hinge-binding motif in the kinase ATP pocket.

-

CNS and Sleep Disorders: Macrocyclic and substituted 3-aminopyrrolidines have demonstrated potent activity as orexin receptor agonists, which are pivotal in regulating sleep/wakefulness states[3]. The low tPSA (46.1 Ų) and optimal LogP of this molecule strongly favor blood-brain barrier penetration, making it an excellent starting point for CNS-targeted library synthesis.

References

-

Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants Source: PubMed Central (PMC) / NIH URL:[Link][1]

-

Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors Source: PubMed / NIH URL:[Link][2]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (PMC) / NIH URL:[Link][6]

-

Ibuprofen as an emerging organic contaminant in environment, distribution and remediation Source: PubMed Central (PMC) / NIH URL:[Link][4]

-

Novel 3-Aminopyrrolidine and Piperidine Macrocyclic Orexin Receptor Agonists for Treating Sleep Disorders Source: PubMed Central (PMC) / NIH URL:[Link][3]

-

2-phenyl propionic acid, 492-37-5 Source: The Good Scents Company URL:[Link][5]

-

Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU Source: ResearchGate URL:[Link][8]

-

Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: PubMed Central (PMC) / NIH URL:[Link][7]

Sources

- 1. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 3-Aminopyrrolidine and Piperidine Macrocyclic Orexin Receptor Agonists for Treating Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibuprofen as an emerging organic contaminant in environment, distribution and remediation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-phenyl propionic acid, 492-37-5 [thegoodscentscompany.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Pharmacological Architecture of Aminopyrrolidine Cathinones: Mechanisms, Assays, and Molecular Dynamics

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Aminopyrrolidine cathinones, predominantly represented by 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP) , represent a highly potent subclass of synthetic psychostimulants. Unlike classical amphetamines or early-generation cathinones (e.g., mephedrone) that act as monoamine releasing agents, aminopyrrolidine derivatives function exclusively as potent reuptake inhibitors[1]. This whitepaper dissects their structural pharmacodynamics, outlines self-validating in vitro assay protocols for kinetic profiling, and maps the downstream neuroplasticity induced by these compounds.

Structural Determinants of Pharmacodynamics

The pharmacological divergence of MDPV and α-PVP from classical cathinones is dictated by their unique molecular topology. Both compounds possess a defining pyrrolidine ring attached to the nitrogen atom and an extended α-carbon side chain (typically forming a valerophenone backbone)[2].

Causality of Mechanism: In classical substrate-type releasers (like methamphetamine), the molecule is small enough to be translocated through the monoamine transporter pore, subsequently reversing the transporter flux to release endogenous monoamines. However, the bulky pyrrolidine ring and extended aliphatic tail of MDPV and α-PVP create significant steric hindrance[1][2]. This structural bulk prevents translocation. Instead, these molecules bind with high affinity to the orthosteric site of the dopamine transporter (DAT) and norepinephrine transporter (NET), locking the transporter proteins in an outward-facing conformation[1][3]. This competitive blockade halts the reuptake of dopamine and norepinephrine, leading to a profound accumulation of these neurotransmitters in the synaptic cleft[3][4].

Logical flow of aminopyrrolidine cathinone mechanism at monoamine transporters.

Monoamine Transporter Kinetics

Aminopyrrolidine cathinones exhibit extreme potency and selectivity. In vitro studies demonstrate that MDPV and α-PVP are highly selective for DAT and NET over the serotonin transporter (SERT)[4][5]. The selectivity ratio (DAT/SERT) for MDPV exceeds 100, which is significantly higher than that of cocaine, underscoring its severe abuse liability[4].

Table 1: Comparative In Vitro Monoamine Transporter Inhibition (IC50) [3][5][6]

| Compound | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) | Primary Mechanism |

| MDPV | 4 – 12 | 10 – 20 | > 3000 | Pure Reuptake Inhibitor |

| α-PVP | 12 – 15 | 14 – 20 | > 3000 | Pure Reuptake Inhibitor |

| Cocaine | ~200 – 300 | ~200 – 400 | ~200 – 400 | Pure Reuptake Inhibitor |

| Methamphetamine | ~60 – 100 | ~30 – 60 | > 1000 | Substrate / Releaser |

Note: Lower IC50 values indicate higher inhibitory potency. Data synthesized from radioligand uptake assays in transfected HEK293 cells.

Self-Validating In Vitro Assay Protocol: Radiotracer Uptake Inhibition

To empirically determine the inhibitory potency (IC50) of these compounds, a highly controlled, self-validating radioligand uptake inhibition assay is required[6][7].

Causality Behind Experimental Choices:

-

HEK293 Transfection: Using Human Embryonic Kidney (HEK293) cells stably transfected with human DAT, NET, or SERT isolates the specific transporter kinetics, eliminating the confounding variables of endogenous receptors found in primary neuronal cultures[5][6].

-

Silicone Oil Centrifugation: Traditional washing steps can cause the dissociation of low-affinity radioligands. Centrifuging the cell suspension through a layer of silicone oil rapidly separates intact cells from the extracellular radioligand buffer in seconds, preserving a highly accurate kinetic snapshot of uptake[6].

-

Self-Validation via Internal Controls: Nonspecific uptake is defined using saturating concentrations of known inhibitors (e.g., 10 μM mazindol for DAT, 10 μM fluoxetine for SERT). This ensures the measured radioactive signal is exclusively transporter-mediated, validating the assay's integrity[6][7].

Step-by-Step Methodology

-

Cell Preparation: Seed HEK293 cells expressing hDAT, hNET, or hSERT into 96-well plates. Suspend cells in Krebs-HEPES assay buffer (pH 7.4; 122 mM NaCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 10 µM pargyline to prevent monoamine degradation)[7].

-

Pre-incubation: Add test compounds (MDPV, α-PVP) at varying logarithmic concentrations (10⁻¹¹ to 10⁻⁴ M). In parallel control wells, add 10 μM mazindol to establish the baseline for non-specific uptake. Incubate for 10 minutes at 25°C to allow equilibrium binding[6].

-

Radioligand Addition: Initiate the reaction by adding 5 nM of [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin. Incubate for exactly 10 minutes[6][7].

-

Termination & Separation: Layer the cell suspension over silicone oil in microcentrifuge tubes. Centrifuge rapidly (10,000 x g for 1 min) to pellet the cells, stripping away the aqueous extracellular buffer containing unbound radiotracer[6].

-

Lysis and Quantification: Flash-freeze the tubes in liquid nitrogen. Amputate the tips containing the cell pellets directly into scintillation vials. Lyse the cells using a detergent-based lysis buffer, add scintillation fluid, and quantify radioactivity via a liquid scintillation counter[6][7].

-

Data Analysis: Subtract non-specific uptake from total uptake to yield specific uptake. Plot specific uptake against the log concentration of the test compound and fit to a non-linear regression variable-slope model to derive the exact IC50[6][7].

Step-by-step workflow for the radiotracer-based monoamine uptake inhibition assay.

Downstream Neuroplasticity and Intracellular Signaling

The acute blockade of DAT by aminopyrrolidine cathinones triggers a severe intracellular cascade leading to long-term neuroplasticity. The massive surge in extracellular dopamine overstimulates postsynaptic D1-like receptors[1][8].

Signaling Causality: D1 receptor activation stimulates adenylyl cyclase, drastically increasing cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA). PKA subsequently translocates to the nucleus, phosphorylating the cAMP response element-binding protein (CREB). This transcriptional activation rapidly upregulates immediate early genes (IEGs) such as Npas4 and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) in the frontal cortex and hippocampus. This rapid molecular rewiring underpins the severe addiction liability, memory alterations, and cognitive deficits associated with MDPV and α-PVP abuse[8].

Intracellular signaling cascade from DAT blockade to neuroplastic gene expression.

Conclusion

Aminopyrrolidine cathinones represent a highly potent class of monoamine reuptake inhibitors. Their unique structural topology dictates their pharmacological mechanism, shifting the paradigm from substrate-induced monoamine release to pure transport blockade. Understanding these precise molecular dynamics through rigorously validated in vitro assays is critical for developing targeted pharmacological interventions for synthetic cathinone toxicity and addiction.

References

1.1, nih.gov. 2.3, nih.gov. 3.2, nih.gov. 4.8, Taylor & Francis. 5., unife.it. 6.7, Benchchem. 7.4, ojp.gov. 8.6, nih.gov. 9.5, frontiersin.org.

Sources

- 1. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ojp.gov [ojp.gov]

- 5. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]

- 6. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Metabolic Pathways of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one in Mammals: An In-Depth Technical Guide

Executive Summary

1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one is a complex, hybrid structural entity comprising a 2-phenylpropionyl (hydratropoyl) core linked via an amide bond to a 3-aminopyrrolidine ring. Because it shares structural homology with both non-steroidal anti-inflammatory drugs (NSAIDs) and pyrrolidine-class designer drugs, predicting its mammalian pharmacokinetic profile requires a rigorous deconstruction of its metabolic hotspots. This whitepaper provides an authoritative guide to the Phase I and Phase II metabolic pathways of this compound, detailing the enzymatic mechanisms, structural vulnerabilities, and the self-validating experimental protocols required for its in vitro and in vivo profiling.

Structural Deconstruction & Metabolic Hotspots

To accurately map the xenobiotic metabolism of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one, we must analyze the causality behind enzymatic recognition. The molecule presents three distinct metabolic domains:

-

The Amide Linkage: Serves as the primary site for hydrolytic cleavage. Unlike esters, amides are relatively stable but remain highly susceptible to specific hepatic and intestinal hydrolases.

-

The 3-Aminopyrrolidine Ring: A dual-target moiety. The saturated nitrogen heterocycle is prone to ring oxidation, while the primary aliphatic amine is a classic target for deamination and conjugation.

-

The 2-Phenylpropionyl Core: A lipophilic domain that undergoes predictable cytochrome P450 (CYP450) mediated aliphatic and aromatic oxidations.

Phase I Biotransformations

Amide Hydrolysis (CES1 and CES2)

The most significant clearance mechanism for this compound is the hydrolysis of the central amide bond. This reaction is catalyzed by the serine hydrolase superfamily, specifically human carboxylesterases 1 and 2 (CES1 and CES2)[1].

-

Mechanistic Causality: CES1 is predominantly expressed in the liver and favors substrates with large acyl groups, whereas CES2 is highly expressed in the small intestine and favors large alcohol/amine leaving groups. The hydrolysis of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one yields two primary metabolites: 2-phenylpropanoic acid and 3-aminopyrrolidine . This cleavage drastically alters the molecule's lipophilicity, facilitating rapid renal excretion of the amine fragment while shunting the acid fragment into Phase II pathways.

Pyrrolidine Ring Oxidation (CYP450)

The saturated pyrrolidine ring is highly vulnerable to alpha-carbon oxidation. Mediated primarily by CYP3A4 and CYP2B6, the enzyme abstracts a hydrogen atom adjacent to the ring nitrogen, followed by oxygen rebound to form an unstable carbinolamine intermediate.

-

Metabolic Fate: The carbinolamine undergoes rapid dehydrogenation to form a lactam metabolite (2-oxopyrrolidine derivative). Further oxidation can lead to pyrrolidine ring cleavage, a phenomenon extensively documented in the metabolism of structurally related pyrrolidine-based substances[2].

Oxidative Deamination (MAO / CYP)

The primary amine at the 3-position of the pyrrolidine ring undergoes oxidative deamination. This pathway is driven by monoamine oxidases (MAO) or specific CYP isoforms[3]. The reaction converts the primary amine into an imine intermediate, which is subsequently hydrolyzed to yield a 3-oxo metabolite (a ketone), releasing ammonia in the process.

Aliphatic and Aromatic Hydroxylation (CYP2C9)

The 2-phenylpropionyl moiety is structurally analogous to the core of ibuprofen. Consequently, it is a prime substrate for CYP2C9[4]. Hydroxylation occurs either at the para-position of the phenyl ring (aromatic hydroxylation) or at the terminal methyl group of the propionyl chain (aliphatic hydroxylation), adding a mass shift of +16 Da to the parent structure.

Phase II Conjugation Pathways

Acyl Glucuronidation (UGT2B7)

Following CES-mediated amide hydrolysis, the liberated 2-phenylpropanoic acid undergoes rapid Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT2B7) catalyze the formation of a 1-β-O-acyl glucuronide [5].

-

Toxicological Significance: Acyl glucuronides are electrophilic and inherently reactive. They can undergo intramolecular transesterification or covalently bind to cellular macromolecules, a pathway implicated in idiosyncratic drug toxicities[6].

N-Acetylation and N-Glucuronidation

The free primary amine on the intact parent drug (or the cleaved 3-aminopyrrolidine) is subject to N-acetylation by N-acetyltransferases (NAT1/NAT2), yielding an N-acetyl conjugate (+42 Da). Alternatively, direct N-glucuronidation may occur, though it is generally a minor pathway compared to acetylation.

Self-Validating Experimental Protocol for Metabolic Profiling

To ensure scientific integrity and reproducibility, the following in vitro protocol utilizes Human Liver Microsomes (HLMs) to map the metabolic profile. HLMs are selected over recombinant enzymes for initial screening because they preserve the native ratio of Phase I and Phase II enzymes, allowing for the observation of competing pathways (e.g., hydrolysis vs. oxidation).

Step-by-Step Methodology:

-

Incubation Setup: Prepare a 100 µL reaction mixture containing 1 µM of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one, 1 mg/mL HLMs, and 100 mM potassium phosphate buffer (pH 7.4).

-

System Validation (Controls):

-

Negative Control: Use heat-inactivated HLMs (boiled for 10 mins) to differentiate true enzymatic metabolites from chemical degradation.

-

Positive Control: Run a parallel incubation with Midazolam (to verify CYP3A4 activity) and Ibuprofen (to verify CYP2C9 activity).

-

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). For Phase II profiling, supplement with 2 mM UDPGA and 25 µg/mL alamethicin (to permeabilize microsomal membranes).

-

Quenching: Terminate the reaction at designated time points (0, 15, 30, 60 mins) by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Sample Preparation & Analysis: Vortex for 2 minutes, centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to vials for LC-HRMS/MS analysis using a high-resolution Q-TOF or Orbitrap mass spectrometer.

-

Data Processing: Utilize mass defect filtering (MDF) based on the exact mass of the parent compound to identify low-abundance metabolites.

Quantitative Data Presentation

Table 1: Predicted Metabolites, Biotransformations, and LC-HRMS Mass Shifts

| Metabolite ID | Biotransformation Pathway | Primary Enzyme(s) | Molecular Formula | Exact Mass (Da) | Expected Δm/z |

| Parent | N/A | N/A | C13H18N2O | 218.1419 | 0.0000 |

| M_Acid | Amide Hydrolysis | CES1, CES2 | C9H10O2 | 150.0681 | -68.0738 |

| M_Amine | Amide Hydrolysis | CES1, CES2 | C4H10N2 | 86.0844 | -132.0575 |

| M_Lactam | alpha-Carbon Oxidation | CYP3A4, CYP2B6 | C13H16N2O2 | 232.1212 | +13.9793 |

| M_Oxo | Oxidative Deamination | MAO, CYP450 | C13H15NO2 | 217.1103 | -1.0316 |

| M_Hydroxyl | Aliphatic/Aromatic OH | CYP2C9 | C13H18N2O2 | 234.1368 | +15.9949 |

| M_NAcetyl | N-Acetylation | NAT1, NAT2 | C15H20N2O2 | 260.1525 | +42.0106 |

| M_AcylGluc | Acyl Glucuronidation (of M_Acid) | UGT2B7 | C15H18O8 | 326.1002 | +176.0321* |

*Mass shift relative to the M_Acid fragment.

Metabolic Network Visualization

Figure 1: Predicted Phase I and Phase II metabolic pathways of the parent compound in mammals.

References

-

Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems Scientific Reports / PMC URL:[Link]

-

Comparison of the Metabolic Profiles Associated with Protonitazene and Protonitazepyne in Two Severe Poisonings MDPI URL:[Link]

-

DFT-Quantum Spectroscopic Studies and Anti-Cancer Effect of Ibuprofen Drug and Some Analogues SCIRP URL:[Link]

-

Drug interactions Taylor & Francis URL:[Link]

-

Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid ACS Omega URL:[Link]

Sources

- 1. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. DFT-Quantum Spectroscopic Studies and Anti-Cancer Effect of Ibuprofen Drug and Some Analogues [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Phenylpropionic acid | 2328-24-7 | Benchchem [benchchem.com]

Receptor binding affinity of phenylpropan-1-one derivatives

An In-Depth Technical Guide to the Receptor Binding Affinity of Phenylpropan-1-one Derivatives

Executive Summary

Phenylpropan-1-one derivatives, commonly known as synthetic cathinones, represent a vast and structurally diverse class of psychoactive compounds. Originating from cathinone, the primary active alkaloid in the khat plant (Catha edulis), this chemical family has expanded to include both medically prescribed pharmaceuticals, such as the antidepressant bupropion, and a wide array of illicit "designer drugs".[1][2] Their pharmacological effects are primarily driven by their interaction with and modulation of monoamine transporters. This guide provides a detailed exploration of the receptor binding affinity of these derivatives, focusing on their primary molecular targets: the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. We will dissect the nuanced structure-activity relationships (SAR) that dictate their potency and selectivity, detail the gold-standard experimental methodologies used to quantify these interactions, and present a framework for understanding their dual mechanisms of action as either transport inhibitors or neurotransmitter releasers. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the molecular pharmacology of phenylpropan-1-one derivatives.

The Phenylpropan-1-one Scaffold: A Pharmacological Overview

All synthetic cathinones are structurally derived from the parent compound cathinone, which is the β-keto analog of amphetamine.[1][2] This defining β-ketone moiety on the propyl side chain distinguishes them from their phenethylamine counterparts. While this modification generally makes the molecule more polar and less able to cross the blood-brain barrier, resulting in lower potency compared to the corresponding amphetamine analogue, subsequent structural modifications can dramatically alter this profile.[3]

The versatility of the phenylpropan-1-one scaffold has been exploited to create compounds with a wide range of pharmacological profiles. These range from clinically approved medications like the antidepressant and smoking cessation aid bupropion, to widely abused recreational substances such as mephedrone (4-methylmethcathinone) and 3,4-methylenedioxypyrovalerone (MDPV).[1][2]

Primary Molecular Targets: Monoamine Transporters

The psychomotor stimulant effects of phenylpropan-1-one derivatives are mediated through their high-affinity binding to plasma membrane monoamine transporters (MATs).[4][5] These transporters—DAT, NET, and SERT—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[6] By interfering with this process, cathinone derivatives increase the extracellular concentrations of dopamine, norepinephrine, and/or serotonin, leading to enhanced monoaminergic neurotransmission.[1][2][7]

Crucially, these derivatives operate on a mechanistic spectrum, acting as either:

-

Transporter Inhibitors (Blockers): Like cocaine, these compounds bind to the transporter's active site and physically occlude it, preventing the reuptake of neurotransmitters.[4][7] This mechanism is characteristic of cathinones with bulky, nitrogen-containing pyrrolidine rings, such as MDPV.[1][2]

-

Transporter Substrates (Releasers): Like amphetamine, these compounds are recognized by the transporter and translocated into the neuron. Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the normal direction of transporter flux, causing a massive, non-vesicular efflux of neurotransmitters into the synapse.[1][4][7] This is the primary mechanism for many ring-substituted cathinones like mephedrone.[1][2]

Structure-Activity Relationships (SAR) at Monoamine Transporters

The affinity and selectivity of phenylpropan-1-one derivatives for DAT, NET, and SERT are profoundly influenced by their chemical structure. Understanding these SARs is critical for predicting the pharmacological profile of new analogues.

| Structural Modification | Region | Effect on Binding Affinity & Selectivity | Example Compounds |

| Pyrrolidine Ring | α-Carbon & Nitrogen | Dramatically increases affinity for DAT and NET, creating potent uptake inhibitors.[1][5] | MDPV, α-PVP |

| α-Alkyl Chain Length | α-Carbon | Increasing the length of the alkyl chain from methyl to pentyl generally increases binding affinity at hDAT.[5] | α-PPP, α-PBP, α-PVP |

| Para-Ring Substitution | Phenyl Ring | The addition of substituents at the para position, especially those with steric bulk, tends to increase selectivity for SERT over DAT.[7] | 4-MMC (Mephedrone) |

| Meta-Ring Substitution | Phenyl Ring | Meta-substituted cathinones often exhibit higher affinity for DAT compared to their para-substituted counterparts.[7] | 3-MMC |

| 3,4-Methylenedioxy Group | Phenyl Ring | This substitution generally shifts selectivity toward the SERT, creating a more "empathogenic" profile similar to MDMA.[8] | Methylone, Butylone |

Quantitative Analysis of Binding Affinity

The interaction between a phenylpropan-1-one derivative and a monoamine transporter is quantified by its binding affinity. This is typically reported as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value signifies a higher binding affinity.[9] These values are often derived from the IC₅₀ (half-maximal inhibitory concentration) obtained in competitive binding assays.

The following table summarizes representative binding data for several key derivatives at human monoamine transporters (hDAT, hNET, hSERT).

| Compound | hDAT (Kᵢ, nM) | hNET (Kᵢ, nM) | hSERT (Kᵢ, nM) | Primary Mechanism |

| Methcathinone | 233 | 557 | 2154 | Substrate/Releaser |

| Mephedrone (4-MMC) | 1200 | 2000 | 480 | Substrate/Releaser |

| Methylone | 1400 | 2500 | 520 | Substrate/Releaser |

| α-PVP | 22.2 | 16.2 | >10000 | Inhibitor/Blocker |

| MDPV | 2.4 | 2.9 | 338 | Inhibitor/Blocker |

Note: Data synthesized from multiple sources, including Eshleman et al. (2017) and others.[5] Absolute values may vary between studies based on experimental conditions.

Experimental Methodology: Radioligand Binding Assay

The gold standard for determining the binding affinity of a compound to a specific receptor is the competitive radioligand binding assay.[10][11] This robust technique measures the ability of an unlabeled test compound (the phenylpropan-1-one derivative) to compete with and displace a radioactively labeled ligand of known high affinity from the target transporter.

Causality in Experimental Design

This protocol is designed as a self-validating system. The inclusion of "Total Binding" (radioligand only) and "Non-specific Binding" (radioligand plus a saturating concentration of a known unlabeled ligand) is critical.[10][12] Specific binding is calculated by subtracting non-specific from total binding, ensuring that the measured displacement is due to interaction with the target transporter and not other components like the filter membrane. The use of a PEI-soaked filter is a deliberate choice to reduce the non-specific binding of positively charged radioligands to the negatively charged glass fiber filter.[13]

Detailed Step-by-Step Protocol: Competitive Binding at hDAT

This protocol outlines a typical procedure for determining the Kᵢ of a phenylpropan-1-one derivative at the human dopamine transporter (hDAT).

-

Receptor Membrane Preparation [12][13]

-

Culture and harvest cells stably expressing hDAT.

-

Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a storage buffer (e.g., with 10% sucrose as a cryoprotectant) and store at -80°C.

-

Self-Validation: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay. This is crucial for normalizing data (e.g., Bₘₐₓ in fmol/mg protein).

-

-

-

On the day of the assay, thaw and resuspend the membrane preparation in the final binding buffer.

-

In a 96-well plate, prepare triplicate wells for each condition in a final volume of 250 µL.

-

Total Binding: Add 150 µL membranes, 50 µL of radioligand (e.g., [³H]BTCP at a concentration near its Kₔ), and 50 µL of assay buffer.

-

Non-specific Binding (NSB): Add 150 µL membranes, 50 µL of radioligand, and 50 µL of a high concentration of a non-radiolabeled hDAT ligand (e.g., 10 µM BTCP or Nomifensine) to saturate the specific binding sites.[6]

-

Competition: Add 150 µL membranes, 50 µL of radioligand, and 50 µL of the test phenylpropan-1-one derivative at varying concentrations (typically a serial dilution over 5-7 log units).

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.

-

-

Separation and Quantification [12]

-

Pre-soak a glass fiber filter mat (e.g., GF/C) in 0.3-0.5% polyethyleneimine (PEI).

-

Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filter mat (e.g., 30 minutes at 50°C).

-

Place the dried filter discs into scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

-

-

Data Analysis

-

Calculate specific binding for each concentration: Specific Binding = Total Binding (cpm) - Mean NSB (cpm).

-

Plot the specific binding as a percentage of the control (wells with no test compound) against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.[14]

-

Off-Target Receptor Interactions

While monoamine transporters are the primary targets, some phenylpropan-1-one derivatives may exhibit binding affinity at other receptors, though typically in the lower micromolar range. For instance, some tryptamine-based psychoactive drugs, which share some structural similarities, have been shown to bind to a variety of serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and other sites like histamine H₁ and sigma receptors.[15] Similarly, investigations into other classes of phenyl-containing compounds have explored binding at opioid and cannabinoid receptors.[16][17][18][19] However, for the classic phenylpropan-1-one scaffold, the affinity for MATs is generally orders of magnitude higher than for these other CNS targets. Comprehensive screening is nonetheless crucial in drug development to identify potential off-target effects that could lead to unforeseen side effects or polypharmacology.

Conclusion and Future Directions

The receptor binding affinity of phenylpropan-1-one derivatives is a complex interplay of subtle structural modifications that dictate their potency, selectivity, and fundamental mechanism of action at monoamine transporters. The distinction between high-affinity uptake inhibitors, often driven by an α-pyrrolidine ring, and substrate-releasers, influenced by phenyl ring substitutions, is a central tenet of their pharmacology. The robust and well-validated radioligand binding assay remains the cornerstone for quantifying these interactions, providing the essential data needed for SAR studies. Future research will likely focus on elucidating the binding poses of these ligands within the transporter structure through advanced computational modeling and cryogenic electron microscopy (cryo-EM), further refining our ability to design novel derivatives with tailored therapeutic profiles while predicting the pharmacological effects of newly emerging illicit substances.

References

-

Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. Neuropharmacology. [Link]

-

Perez-Mañá, C., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

-

Perez-Mañá, C., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC. ACS Chemical Neuroscience. [Link]

-

Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. ResearchGate. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. The European Union Drugs Agency (EUDA). [Link]

-

Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Al-Saffar, Y., & Al-Haddad, H. (2022). The toxicology and pharmacology of the synthetic cathinone mephedrone. Egyptian Journal of Forensic Sciences. [Link]

-

Watterson, L. R., & Olive, M. F. (2014). The pharmacology and neurotoxicology of synthetic cathinones. Current Topics in Behavioral Neurosciences. [Link]

-

Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

-

Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

-

Chaillou, T., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. [Link]

-

McQuade, P., et al. (2007). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Froimowitz, M., et al. (1993). Phenylmorphans and analogues: opioid receptor subtype selectivity and effect of conformation on activity. ChEMBL. [Link]

-

BMG Labtech. (2021). How to determine binding affinity with a microplate reader. BMG Labtech. [Link]

-

BindingDB. (n.d.). Assay Method Information: Radioligand Binding Assay. BindingDB.org. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

ResearchGate. (n.d.). Binding affinity of tested compounds at opioid receptors. ResearchGate. [Link]

-

Yasar, S., et al. (1993). Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes. ClinPGx. [Link]

-

Pasternak, G. W., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE. [Link]

-

Spengler, J., et al. (2023). Novel multi-objective affinity approach allows to identify pH-specific μ-opioid receptor agonists. Journal of Cheminformatics. [Link]

-

Makriyannis, A., et al. (2022). Novel tetraolefinic chain phenyl substituted endocannabinoid probes. Bioorganic & Medicinal Chemistry. [Link]

-

Abadi, A. H., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Gonzalez, C., et al. (2020). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. Molecules. [Link]

-

Blough, B. E., et al. (2016). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ChEMBL. (n.d.). Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. EMBL-EBI. [Link]

-

Rodríguez-Carreiro, S., et al. (2025). Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−)-cannabidiol, (−)-cannabidivarin and their main metabolites. Digital CSIC. [Link]

-

Reggio, P. H. (2010). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry. [Link]

-

Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [Link]

-

Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke. Molecules. [Link]

Sources

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic cathinones drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]

- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

- 9. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. shulginresearch.net [shulginresearch.net]

- 16. Document: Phenylmorphans and analogues: opioid receptor subtype selectivity and effect of conformation on activity. (CHEMBL1125447) - ChEMBL [ebi.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Novel tetraolefinic chain phenyl substituted endocannabinoid probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Document: Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H... - ChEMBL [ebi.ac.uk]

Toxicological Profiling and LD50 Determination for 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one: A Comprehensive Technical Guide

Executive Summary

1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one is a complex amide structurally derived from the coupling of 2-phenylpropanoic acid (hydratropic acid) and 3-aminopyrrolidine. In preclinical drug development, compounds containing 2-arylpropionic acid scaffolds (profens) and basic pyrrolidine rings present unique toxicokinetic challenges, including chiral inversion, reactive metabolite generation, and localized tissue irritation[1].

Because empirical in vivo LD50 data for this specific intact amide is not yet cataloged in primary public registries, this whitepaper establishes a predictive toxicological framework using validated Quantitative Structure-Activity Relationship (QSAR) read-across methodologies. Furthermore, it provides the definitive, self-validating experimental protocols required to establish regulatory-compliant cytotoxicity and acute oral toxicity (LD50) data.

Structural Toxicology & Predictive Profiling (Read-Across)

To accurately predict the toxicity of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one, we must analyze its hydrolytic metabolic liabilities. Upon oral administration, hepatic carboxylesterases and amidases will cleave the amide bond, releasing two primary substructures:

-

2-Phenylpropanoic Acid (2-PPA): A known NSAID-like scaffold. 2-PPA exhibits moderate acute toxicity, with an established oral LD50 in rats of approximately 1200 mg/kg[2]. The primary toxicological mechanism involves metabolic activation via acyl-CoA synthetase. The resulting acyl-CoA thioesters can covalently bind to hepatocyte proteins, leading to idiosyncratic drug-induced liver injury (DILI)[1].

-

3-Aminopyrrolidine: A basic aliphatic amine. Free 3-aminopyrrolidine is classified as a Category 1C corrosive material, capable of causing severe skin burns and serious eye damage[3]. In systemic circulation, it acts as a strong base, potentially causing gastrointestinal irritation and altering the local pH of the gastric mucosa[4].

Predictive Toxicological Summary

Based on the molar mass ratio and the established toxicity of its constituent parts, the intact amide is predicted to fall into GHS Category 4 for acute oral toxicity.

| Component / Compound | Predicted/Empirical Oral LD50 (Rat) | Primary Hazard / Target Organ | GHS Classification |

| Intact Amide | ~800 - 1500 mg/kg (Predicted) | Hepatotoxicity, GI Irritation | Category 4 |

| 2-Phenylpropanoic Acid | 1200 mg/kg (Empirical)[2] | Liver (Protein Binding)[1] | Category 4 |

| 3-Aminopyrrolidine | ~400 - 800 mg/kg (Extrapolated) | Corrosive / Mucosal Tissue[3] | Category 4 / Cat 1C (Skin) |

Toxicokinetics & Metabolic Activation Pathway

Understanding the causality behind the compound's toxicity requires mapping its metabolic fate. The hepatotoxicity of this compound is not driven by the parent molecule, but by the formation of reactive thioesters post-hydrolysis[1].

Hepatic metabolism and toxification pathway of the target compound.

In Vitro Cytotoxicity Workflow: Hepatocyte Stability & MTT Assay

Before initiating in vivo LD50 testing, in vitro cytotoxicity must be established to validate the hepatotoxic potential of the acyl-CoA metabolites[1]. This protocol is designed as a self-validating system: it utilizes primary rat hepatocytes (which retain acyl-CoA synthetase activity) and includes both positive and negative controls to ensure the dynamic range of the assay is functioning.

Step-by-Step Methodology: Primary Hepatocyte MTT Assay

-

Cell Culture Preparation: Isolate primary rat hepatocytes and seed them into 96-well collagen-coated plates at a density of

cells/well in Williams' Medium E supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -

Compound Preparation: Dissolve 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one in DMSO to create a 10 mM stock. Perform serial dilutions in serum-free media to achieve final well concentrations ranging from 1 µM to 1000 µM. Ensure final DMSO concentration remains

. -

Control Establishment:

-

Negative Control: 0.5% DMSO in media (establishes 100% viability baseline).

-

Positive Control: 100 µM Chlorpromazine (validates assay sensitivity to hepatotoxins).

-

-

Exposure: Aspirate media from the 96-well plate and apply the compound dilutions and controls. Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality note: Viable cells with active mitochondria will reduce the yellow tetrazolium salt to purple formazan, providing a direct quantitative measure of metabolic toxicity.

-

Solubilization & Readout: Remove media, add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

In Vivo LD50 Determination Protocol (OECD TG 423)

Traditional LD50 testing (OECD 401) relies heavily on lethality and requires large animal cohorts. To align with modern ethical standards and regulatory requirements (e.g., REACH, ECHA), we mandate the Acute Toxic Class Method (OECD 423) [5][6]. This biometric, stepwise procedure reduces animal usage by up to 70% while providing statistically robust GHS classification boundaries.

Step-by-Step Methodology: Acute Oral Toxicity

-

Animal Preparation: Select nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Fast the animals overnight prior to dosing; food is withheld to prevent variable absorption rates caused by gastric contents[5].

-

Dose Formulation: Suspend the compound in an inert vehicle (e.g., 0.5% methylcellulose or sterile water). The maximum administration volume must not exceed 1 mL/100g of body weight to prevent gastric distension artifacts[5].

-

Stepwise Dosing (Starting at 300 mg/kg):

-

Administer the starting dose via oral gavage to a cohort of 3 female rats.

-

Observation: Monitor continuously for the first 4 hours (critical window for acute CNS or cholinergic signs from the pyrrolidine moiety), then daily for 14 days.

-

-

Decision Logic (Biometric Evaluation):

-

If 0 to 1 animal dies , the compound is tolerated. The next step is to test a new cohort of 3 animals at the higher dose of 2000 mg/kg[5].

-

If 2 to 3 animals die , the compound is highly toxic. The next step is to test a new cohort at the lower dose of 50 mg/kg.

-

-

Pathology: At day 14, euthanize surviving animals. Perform gross necropsy on all animals (including those found dead), paying specific attention to the liver (for necrosis) and the gastric mucosa (for hemorrhagic lesions caused by the basic amine).

OECD 423 Acute Toxic Class Method stepwise dosing workflow.

References

-

OECD Test Guideline 423 – National Toxicology Program (NIH). Available at:[Link]

-

Acute Toxicity Regulatory Context – Joint Research Centre - European Commission. Available at:[Link]

-

Enantioselective Covalent Binding of 2-Phenylpropionic Acid to Protein in Vitro in Rat Hepatocytes – Chemical Research in Toxicology (ACS Publications). Available at:[Link]

Sources

The Chemical Phylogeny, Pharmacology, and Synthesis of Aminopyrrolidine-Based Synthetic Cathinones

Executive Summary

Aminopyrrolidine-based synthetic cathinones represent a highly potent subclass of psychoactive compounds characterized by the fusion of a cathinone core with a terminal pyrrolidine ring. Originally explored in the mid-20th century for therapeutic applications, these compounds have since become a focal point in forensic toxicology and neuropharmacology due to their profound abuse potential and unique mechanism of action at monoamine transporters. This whitepaper provides an in-depth technical analysis of their historical discovery, pharmacodynamics, metabolic profiling, and synthetic methodologies.

Historical Phylogeny: From Alkaloids to Designer Drugs

The structural foundation of all synthetic cathinones is derived from cathinone [(-)-

The synthetic evolution of these compounds began in the 1920s with the synthesis of methcathinone[1]. However, the specific integration of the pyrrolidine ring occurred in the 1960s with the discovery of pyrovalerone . Initially developed and marketed as a clinical treatment for chronic fatigue, lethargy, and obesity, pyrovalerone was quickly withdrawn from the pharmaceutical market and placed under international control in 1971 following widespread reports of intravenous abuse and severe dependency[2].

For decades, pyrrolidine-containing cathinones remained obscure until the mid-2000s, when clandestine laboratories began synthesizing analogues like MDPV (3,4-Methylenedioxypyrovalerone) and

Pharmacodynamics and Transporter Kinetics

Mechanism of Action: Reuptake Inhibition vs. Substrate Release

The defining pharmacological feature of aminopyrrolidine-based cathinones is their mechanism of action at the dopamine transporter (DAT) and norepinephrine transporter (NET). Unlike amphetamines and simple cathinones (e.g., mephedrone), which act as substrates that reverse transporter flux to release monoamines, pyrrolidine-containing cathinones are pure reuptake inhibitors [3].

The bulky, rigid nature of the tertiary aminopyrrolidine ring prevents the molecule from being translocated across the presynaptic membrane. Instead, it acts as a steric wedge, binding tightly to the outward-facing conformation of the transporter vestibule[5]. This blockade prevents the clearance of synaptic dopamine and norepinephrine, leading to profound hyperstimulation of postsynaptic receptors. Furthermore, these compounds exhibit virtually no affinity for the serotonin transporter (SERT), making them highly selective dopaminergic agents[6].

Fig 1: Pharmacological mechanism of DAT inhibition by pyrrolidine cathinones.

Quantitative Binding Affinities

The extreme potency of these compounds is evident when analyzing their half-maximal inhibitory concentration (

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity (DAT/SERT) |

| Cocaine (Reference) | 451.0 | 768.0 | 2,370.0 | ~ 5.2x |

| 52.3 | 56.0 | > 10,000 | > 190x | |

| MDPV | ~ 4.1 | ~ 25.9 | > 3,000 | > 700x |

Table 1: Comparative monoamine transporter inhibition profiles. Lower IC₅₀ values indicate higher binding affinity and potency.

Synthetic Methodologies and Chemical Logic

The synthesis of pyrrolidine-containing cathinones relies on a highly reliable, two-step retrosynthetic pathway: the

Step-by-Step Synthesis Protocol for -PVP

The following protocol outlines the synthesis of

Step 1:

-

Objective: Activate the

-carbon to create a viable leaving group for subsequent amination. -

Procedure: Valerophenone is dissolved in an anhydrous, non-polar solvent (e.g., dichloromethane) and treated with elemental bromine (

) in the presence of a catalytic amount of acid. -

Causality: The acid catalyzes the formation of the enol tautomer, which acts as the reactive nucleophile that attacks the electrophilic bromine. Maintaining strictly anhydrous conditions is critical here; the presence of water would drive the hydrolysis of the

-bromo intermediate into an inactive

Step 2: Nucleophilic Substitution (Amination)

-

Objective: Introduce the pyrrolidine ring via an

mechanism. -

Procedure: Pyrrolidine (1.0 eq) is added dropwise to a stirred solution of the

-bromovalerophenone intermediate (1.0 eq) and triethylamine ( -

Causality & Self-Validation:

-

Nitrogen Atmosphere: Prevents the oxidative degradation of the electron-rich pyrrolidine.

-

Triethylamine (

): The addition of

-

Step 3: Isolation and Salt Formation

-

Objective: Convert the volatile, easily degraded crude freebase into a stable, water-soluble crystalline salt.

-

Procedure: The reaction mixture is filtered to remove the

salts. The filtrate is concentrated under reduced pressure to yield the crude -

Causality: Cooling the solution to 0 °C drastically reduces the solubility of the newly formed salt in the ether matrix. This drives rapid supersaturation and crystallization, preventing the formation of oily impurities and ensuring the thermodynamic stability of the final product[8].

Fig 2: Step-by-step synthetic workflow and chemical logic for α-PVP production.

Metabolic Profiling and Toxicology

Understanding the metabolic fate of pyrrolidine-containing cathinones is essential for forensic detection and toxicological assessment. These compounds undergo extensive Phase I metabolism mediated primarily by hepatic Cytochrome P450 (CYP450) enzymes[9].

The bulky pyrrolidine ring, while responsible for the drug's high DAT affinity, is also a primary site for metabolic oxidation. The dominant pathways include:

-

Lactam Formation: Oxidation of the pyrrolidine ring yields a 2''-oxo (lactam) metabolite. This is a major biomarker found in human urine[3].

-

Dealkylation (Ring Cleavage): The pyrrolidine ring is cleaved to form a primary amine metabolite, significantly reducing the compound's psychoactive potency[9].

-

Aliphatic Hydroxylation: The alkyl side chain undergoes hydroxylation, generating OH-metabolites that may undergo subsequent Phase II glucuronidation[9].

Fig 3: Primary Phase I metabolic pathways of pyrrolidine-containing cathinones.

Conclusion

Aminopyrrolidine-based synthetic cathinones represent a triumph of clandestine chemical engineering and a significant challenge for public health. By understanding the chemical phylogeny—from the natural alkaloids of Catha edulis to the highly optimized, sterically bulky structures of MDPV and

References

1.[2] Taylor & Francis: Synthetic cathinones: an evolving class of new psychoactive substances. 2.[6] PMC: The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. 3.[3] PMC: Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). 4.[7] MDPI: From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. 5.[1] PMC: Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. 6.[4] MDPI: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. 7.[8] PMC: Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. 8.[5] ACS: Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. 9.[9] MDPI: Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations.

Sources

- 1. Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

IUPAC Nomenclature and Structural Validation of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one: The Pseudoketone Paradigm

As a Senior Application Scientist, navigating the intersection of complex molecular structures and standardized nomenclature is critical for ensuring reproducibility in drug development and analytical chemistry. The compound 1-(3-aminopyrrolidin-1-yl)-2-phenylpropan-1-one presents a fascinating case study in modern IUPAC conventions. Historically classified as an N-acyl heterocyclic amide, this class of molecules has been redefined by the IUPAC Blue Book as "pseudoketones."

This technical guide deconstructs the structural logic behind this nomenclature and provides a field-proven, self-validating analytical protocol for confirming its identity in the laboratory.

Structural Deconstruction and the "Hidden Amide" Rule

When analyzing 1-(3-aminopyrrolidin-1-yl)-2-phenylpropan-1-one, one must first identify the principal functional group to establish the parent chain. The molecule consists of a propan-1-one core, substituted at the C2 position with a phenyl ring, and at the C1 position with a 3-aminopyrrolidine ring via its nitrogen atom.

Historically, amides formed from cyclic amines (where the nitrogen is part of the ring) were named as N-acyl derivatives of the amine, such as 1-(2-phenylpropanoyl)pyrrolidin-3-amine. However, to eliminate ambiguity and standardize machine-readable chemical identities, the 1 introduced the concept of "hidden amides" [1].

Under Rule P-66.1.3 , an N-acyl group attached to a nitrogen atom of a heterocyclic system is treated as a pseudoketone. Consequently, the Preferred IUPAC Name (PIN) is constructed using ketone nomenclature, designating the parent chain as propan-1-one rather than an amide [2].

Quantitative Structural Data

Understanding the stereochemical and mass properties is essential before moving to experimental validation. The molecule possesses two distinct chiral centers: the C2 carbon of the propan-1-one chain and the C3 carbon of the pyrrolidine ring, resulting in four possible stereoisomers.

Table 1: Structural Components and IUPAC Rule Mapping

| Structural Component | Role in Nomenclature | Applicable IUPAC Rule |

| Propan-1-one | Parent Chain | P-64.1 (Ketones) |

| Phenyl Group | C2 Substituent | P-54 (Aryl Substituents) |

| 3-Aminopyrrolidin-1-yl | C1 Substituent | P-66.1.3 (Pseudoketones) |

Table 2: Stereoisomeric Profile (Exact Mass: 218.1419 Da)

| Stereocenter 1 (C2) | Stereocenter 2 (C3') | Isomer Type | Expected LC-HRMS [M+H]+ |

| R | R | Enantiomer Pair A | 219.1497 m/z |

| S | S | Enantiomer Pair A | 219.1497 m/z |

| R | S | Enantiomer Pair B | 219.1497 m/z |

| S | R | Enantiomer Pair B | 219.1497 m/z |

Nomenclature Logic Flow

The logic tree below illustrates the systematic derivation of the PIN based on the pseudoketone paradigm.

Figure 1: Logical derivation of the PIN using the pseudoketone paradigm.

Experimental Workflow: Structural Validation of Pseudoketones

To establish a self-validating system, the analytical protocol must not only confirm the atomic composition but also verify the specific structural connectivity that defines the pseudoketone.

Causality in Experimental Design:

-

NMR Spectroscopy: The N-C=O bond in pseudoketones exhibits partial double-bond character due to resonance. This restricts free rotation, leading to the formation of distinct rotamers in solution. We utilize 1H and 13C NMR to observe the characteristic signal doubling of the pyrrolidine protons, which directly validates the "hidden amide" connectivity.

-

LC-HRMS: High-resolution mass spectrometry confirms the exact mass and provides fragmentation patterns (e.g., loss of the 3-aminopyrrolidine group) that confirm the C1 attachment.

-

Chiral HPLC: Because the synthesis of this molecule typically yields a mixture of four stereoisomers (diastereomeric pairs), standard reverse-phase chromatography is insufficient. Chiral stationary phases are required to resolve the enantiomers and validate stereochemical purity.

Step-by-Step Protocol: Multi-Modal Validation

-

Step 1: Sample Preparation Dissolve 2.0 mg of the synthesized compound in 0.6 mL of Methanol-d4 (for NMR analysis). Concurrently, dilute a 10 µL aliquot of this stock in 1 mL of 50:50 H2O/MeCN (for LC-HRMS analysis).

-

Step 2: NMR Acquisition (Rotamer Detection) Acquire 1H NMR at 600 MHz and 298 K. Self-Validation Check: Look for broadened or doubled signals in the 3.2–3.8 ppm range, corresponding to the pyrrolidine ring protons experiencing restricted rotation. To definitively prove this is due to rotamers and not impurities, run a Variable Temperature (VT) NMR at 340 K; the doubled signals will coalesce into sharp singlets as rotational energy overcomes the resonance barrier.

-

Step 3: LC-HRMS Analysis Inject 1 µL onto an Agilent 6545 Q-TOF LC/MS (or equivalent). Use a gradient of 5–95% MeCN (with 0.1% Formic Acid) over 10 minutes. Self-Validation Check: Extract the ion chromatogram for the theoretical [M+H]+ = 219.1497 m/z. The mass error must be < 3 ppm.

-

Step 4: Chiral Separation Inject the sample onto a Chiralpak AD-H column (4.6 x 250 mm). Use an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1). The basic additive (DEA) is mechanistically crucial here to prevent peak tailing of the primary amine on the pyrrolidine ring, ensuring baseline resolution of all four stereoisomeric peaks.

Analytical Workflow Diagram

Figure 2: Multi-modal analytical workflow for verifying pseudoketone identity.

References

- Source: Queen Mary University of London (QMUL)

- Title: Blue Book - IUPAC | International Union of Pure and Applied Chemistry Source: IUPAC Official Website URL

Sources

Theoretical Solubility Profile of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one

Executive Summary

The compound 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one is a structurally complex molecule featuring a lipophilic phenylpropanoyl core conjugated to a basic 3-aminopyrrolidine ring via an amide linkage. Understanding its solubility profile is critical for formulation development, analytical method design, and pharmacokinetic modeling. Because the molecule contains both a highly lipophilic domain and an ionizable basic center, its solubility is not static; it is a dynamic property dictated by the pH of the microenvironment and the dielectric constant of the solvent system.

This whitepaper provides an in-depth theoretical framework for predicting, modeling, and experimentally validating the solubility profile of this compound, moving beyond basic dissolution metrics to explore the fundamental thermodynamic drivers of its phase behavior.

Molecular Architecture & Physicochemical Causality

To predict solubility, we must first deconstruct the molecule into its functional micro-environments. The structure consists of three primary domains:

-

The Phenyl Ring & Alkyl Backbone: Contributes heavily to the dispersion forces (

) and drives the baseline lipophilicity (LogP) upward. -

The Amide Linkage: The nitrogen of the pyrrolidine ring is conjugated to the carbonyl carbon. Because the nitrogen's lone pair is delocalized into the carbonyl

-system, this nitrogen is non-basic . It acts primarily as a neutral hydrogen-bond acceptor, influencing the polar ( -

The Primary Amine (Pyrrolidine C3): This is the sole basic center of the molecule. Aliphatic primary amines typically exhibit a pKa between 9.0 and 9.6. This ionizable group acts as the primary thermodynamic lever for aqueous solubility.

Fig 1: Logical workflow for theoretical solubility profiling and experimental validation.

pH-Dependent Aqueous Solubility (Henderson-Hasselbalch Framework)

Because 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one is a weak base, its aqueous solubility curve is non-linear and governed by the [2].

The total solubility (

-

At pH < 7.0: The primary amine is heavily protonated. The resulting cationic charge drastically lowers the crystal lattice energy required for hydration, resulting in high aqueous solubility (likely >50 mg/mL as a hydrochloride salt).

-

At pH = 9.5 (pKa): The molecule exists in a 50:50 equilibrium between the ionized and un-ionized states.

-

At pH > 10.5: The molecule is predominantly in its neutral, free-base form. Here, the lipophilic phenyl and alkyl groups dominate the molecule's interaction with the solvent. Water's hydrogen-bonding network cannot accommodate the hydrophobic bulk, driving the intrinsic solubility (

) down to theoretical sub-milligram per milliliter levels (< 1 mg/mL).

Fig 2: pH-dependent ionization states governed by the Henderson-Hasselbalch relationship.

Cosolvent Solubilization Strategy

If formulation requires the drug to be maintained in its free-base form (e.g., for transdermal delivery or specific lipid-nanocarrier loading), aqueous systems will fail. To overcome this, we apply the [3]:

Where

Experimental Validation Protocols (Self-Validating Systems)

Theoretical models must be grounded in rigorous experimental validation. To prevent kinetic artifacts (such as supersaturation), thermodynamic equilibrium must be guaranteed. The following protocol is adapted from the [4].

Protocol A: Intrinsic Solubility ( ) Determination

Causality Note: We use a high-pH buffer rather than pure water to suppress the ionization of the primary amine. If pure water is used, the basic amine will auto-buffer the solution, leading to partial ionization and an artificial inflation of

-

Preparation: Prepare a 50 mM borate buffer adjusted to pH 11.5.

-

Saturation: Add an excess of 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one (free base) to 10 mL of the buffer in a sealed amber glass vial.

-

Equilibration: Submerge the vial in a thermostatic shaking water bath at exactly 25.0 ± 0.1 °C. Agitate at 150 rpm.

-

Self-Validating Sampling: Extract 1 mL aliquots at

, -

Phase Separation: Centrifuge the aliquots at 15,000

g for 15 minutes at 25 °C to pellet undissolved micro-crystals. -

Quantification: Dilute the supernatant in mobile phase and quantify via HPLC-UV.

-

Validation Gate: Equilibrium is only confirmed if the concentration difference (

) between the 48-hour and 72-hour samples is

Protocol B: pH-Solubility Profiling

Causality Note: The final pH of the solution must be measured after equilibrium is reached. Dissolving a basic drug consumes protons; plotting solubility against the initial buffer pH will result in a skewed, inaccurate Henderson-Hasselbalch curve.

-

Prepare standard buffers (e.g., phosphate, citrate, borate) spanning pH 2.0 to 12.0 in 1.0 pH increments.

-

Add excess solid drug to each vial and equilibrate for 48 hours at 25.0 °C.

-

Centrifuge to separate the solid phase.

-

Critical Step: Measure the terminal pH of the supernatant using a micro-pH probe.

-

Quantify the dissolved drug via HPLC-UV and plot

vs. Terminal pH.

Quantitative Data Summary

The following table synthesizes the predictive physicochemical parameters for 1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one based on structural contribution models.

| Physicochemical Property | Theoretical Value | Structural Causality / Driver |

| Molecular Weight | 218.30 g/mol | Formula: C13H18N2O |

| pKa (Basic) | ~9.2 - 9.6 | Primary aliphatic amine on the pyrrolidine ring |

| pKa (Amide) | Non-basic | Lone pair delocalization into the carbonyl |

| LogP (Free Base) | ~1.8 - 2.2 | Driven by the lipophilic phenyl ring and alkyl backbone |

| LogD (at pH 7.4) | ~ -0.5 to 0.2 | High degree of protonation/ionization at physiological pH |

| Intrinsic Solubility ( | < 1.0 mg/mL | High crystal lattice energy of the neutral free base |

| Salt Solubility (e.g., HCl) | > 50.0 mg/mL | Ion-dipole interactions between the protonated amine and water |

References

-